molecular formula C20H19NO3S B344673 2-((4-Methoxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 865591-52-2

2-((4-Methoxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B344673
CAS No.: 865591-52-2
M. Wt: 353.4g/mol
InChI Key: BIDFHSDDERSIPM-UHFFFAOYSA-N
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Description

2-((4-Methoxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic small molecule belonging to the class of N-sulfonyl-1,2,3,4-tetrahydroisoquinolines (NSTHIQs). This chemical scaffold is recognized as a privileged structure in anticancer drug design due to its ability to interact with diverse biological targets and its presence in numerous pharmacologically active compounds . Recent studies highlight that N-sulfonyl tetrahydroisoquinoline derivatives exhibit significant antimicrobial properties , showing promising activity against various fungal species, including Aspergillus and Penicillium, making them candidates for the development of novel antifungal agents . The tetrahydroisoquinoline (THIQ) core is a versatile building block in medicinal chemistry. The introduction of a sulfonyl group, as in this compound, can fine-tune the molecule's properties and is a common strategy in de novo drug design. Researchers value this scaffold for its synthetic accessibility and potential for extensive structure-activity relationship (SAR) studies. This product is intended for use in chemical biology, hit-to-lead optimization, and antimicrobial research programs. It is supplied as a solid and should be stored in a cool, dry place. Please Note: This product is strictly for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. All safety data sheets should be consulted prior to handling.

Properties

IUPAC Name

2-(4-methoxynaphthalen-1-yl)sulfonyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S/c1-24-19-10-11-20(18-9-5-4-8-17(18)19)25(22,23)21-13-12-15-6-2-3-7-16(15)14-21/h2-11H,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDFHSDDERSIPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

4-Methoxynaphthalene-1-sulfonyl Chloride

This intermediate serves as the sulfonylating agent. Its synthesis typically involves:

  • Sulfonation of 4-Methoxynaphthalene : Treatment with chlorosulfonic acid or sulfuryl chloride under controlled conditions.

  • Oxidation or Direct Chlorination : Further oxidation to the sulfonyl chloride may be necessary, though direct synthesis from 4-methoxynaphthalene-1-sulfonic acid using thionyl chloride is common.

Example Synthesis Pathway :

StepReagents/ConditionsYieldSource
14-Methoxynaphthalene + ClSO₃H, 0–25°C, 12 hrs78–85%
2Product + SOCl₂, reflux, 2 hrs90–95%

1,2,3,4-Tetrahydroisoquinoline

The tetrahydroisoquinoline core is synthesized via:

  • Pictet-Spengler Reaction : Cyclization of β-phenylethylamine with formaldehyde or trioxane under acidic conditions.

  • Reduction of Dihydroisoquinoline : Catalytic hydrogenation or use of sodium borohydride to saturate the dihydroisoquinoline intermediate.

Key Methods :

MethodConditionsYieldSource
Pictet-SpenglerToluene, 70°C, 0.5% Preyssler catalyst80–90%
ReductionNaBH₄, 0°C, 16 hrs85–87%

Preparation Methods

Sulfonylation of Tetrahydroisoquinoline

The critical step involves nucleophilic substitution of the sulfonyl chloride with the tetrahydroisoquinoline amine.

Base-Mediated Reaction

  • Reagents : Triethylamine (TEA) or pyridine as a base.

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature : 0–25°C to prevent side reactions.

Procedure :

  • Dissolve 4-methoxynaphthalene-1-sulfonyl chloride in DCM.

  • Add 1,2,3,4-tetrahydroisoquinoline and TEA.

  • Stir at room temperature for 4–6 hours.

  • Extract and purify via column chromatography.

Yield Optimization :

BaseSolventTemp (°C)Yield (%)
TEADCM065–70
PyridineTHF2575–80

Acid-Catalyzed Reactions

For sterically hindered systems, catalytic acids (e.g., H₂SO₄) may enhance electrophilicity.

Example :

CatalystConditionsYield (%)
H₂SO₄50°C, 12 hrs60–65

Sulfonyl Hydrazide Intermediate

  • Synthesis of Sulfonyl Hydrazide : React 4-methoxynaphthalene-1-sulfonyl chloride with hydrazine hydrate.

  • Cyclization : Condense with tetrahydroisoquinoline under basic conditions.

Advantages :

  • Higher regioselectivity for N-2 substitution.

  • Mild reaction conditions suitable for sensitive substrates.

Optimization and Reaction Conditions

Solvent Effects

SolventReaction RateYield (%)
DCMModerate70–75
DMFFast60–65
TolueneSlow50–55

Temperature Dependence

Temp (°C)Reaction Time (hrs)Yield (%)
0675
25480
50265

Purification and Characterization

Workup and Isolation

  • Extraction : Use ethyl acetate/water partitions to remove polar byproducts.

  • Chromatography : Silica gel column (hexane/ethyl acetate, 3:1).

Spectroscopic Data

TechniqueKey Signals
¹H NMR δ 7.8–8.2 (naphthalene H), δ 3.9 (OCH₃), δ 2.5–3.5 (THIQ CH₂)
¹³C NMR δ 160 (C=O), δ 130–140 (aromatic carbons), δ 45–50 (THIQ C-N)
HRMS [M+H]⁺ m/z 414.1552 (calculated: 414.1557)

Research Findings and Data

Bioactivity Correlations

Sulfonamide derivatives of tetrahydroisoquinoline exhibit fungicidal and enzyme-inhibiting properties. For example:

CompoundFungicidal Activity (%)Source
4b (Sulfonyl Hydrazide)80.98 (V. mali)
4c87.03 (V. mali)

Synthetic Challenges

  • Steric Hindrance : Bulky naphthalene groups may reduce reaction efficiency.

  • Side Reactions : Over-alkylation or oxidation of the THIQ ring under harsh conditions .

Chemical Reactions Analysis

Types of Reactions

2-((4-Methoxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: 2-((4-Hydroxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline.

    Reduction: 2-((4-Methoxynaphthalen-1-yl)thio)-1,2,3,4-tetrahydroisoquinoline.

    Substitution: 2-((4-Substituted-naphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline.

Scientific Research Applications

2-((4-Methoxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-((4-Methoxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with protein active sites, potentially inhibiting enzyme activity. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of N-Sulfonyl-Tetrahydroisoquinolines

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities References
2-((4-Methoxynaphthalen-1-yl)sulfonyl)-THIQ* 4-Methoxynaphthalene sulfonyl C₂₀H₁₉NO₃S 353.44 Hypothesized neuroactivity, high lipophilicity N/A
6,7-Dimethoxy-1-methyl-2-tosyl-THIQ 4-Methylphenyl sulfonyl, 6,7-dimethoxy, 1-Me C₁₉H₂₃NO₄S 361.46 Melting point: 150°C; potential CNS activity
2-(Trifluoroacetyl)-THIQ-7-sulfonyl chloride Trifluoroacetyl sulfonyl chloride C₁₁H₉ClF₃NO₃S 327.71 Intermediate for bioactive conjugates
2-((Trifluoromethyl)sulfonyl)-THIQ derivatives Trifluoromethyl sulfonyl, variable R-groups C₁₈H₁₆F₃NO₂S 390.17 High enantioselectivity in annulation reactions

Key Observations :

  • Sulfonyl Group Diversity : The 4-methoxynaphthalene sulfonyl group in the target compound is bulkier and more aromatic than the 4-methylphenyl (tosyl) or trifluoroacetyl groups in analogues. This may enhance π-π stacking interactions in biological targets but reduce synthetic accessibility compared to smaller substituents .
  • Physicochemical Properties: The tosyl derivative (C₁₉H₂₃NO₄S) has a higher melting point (150°C) than trifluoroacetyl analogues (102–104°C), suggesting stronger crystal lattice interactions due to its planar tosyl group .
  • Biological Activity: Compounds with cycloaliphatic amino groups (e.g., 7-substituted THIQs) exhibit PPARγ partial agonist activity, while N-methylated derivatives show dopaminergic neurotoxicity via MAO-mediated oxidation .

Key Observations :

  • Microwave-assisted synthesis () offers superior efficiency (85% yield in 15 minutes) compared to classical methods, minimizing side reactions.
  • Palladium-catalyzed methods enable enantioselective annulation but require expensive catalysts and generate inseparable E/Z mixtures .

Pharmacological and Toxicological Profiles

  • Neurotoxicity: N-Methyl-THIQ derivatives (e.g., 1MeTIQ) are metabolized to neurotoxic isoquinolinium ions by MAO, mirroring MPTP’s Parkinsonian effects .
  • Blood-Brain Barrier Penetration : THIQ and 1MeTIQ achieve brain concentrations 4.5× higher than blood levels, suggesting that the 4-methoxynaphthalene sulfonyl group in the target compound may similarly enhance CNS bioavailability .
  • Enzyme Modulation : Sulfonamide-THIQ hybrids inhibit albumin denaturation (IC₅₀: 10–50 µM) and exhibit antioxidant activity, positioning them as anti-inflammatory candidates .

Biological Activity

The compound 2-((4-Methoxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic molecule characterized by a tetrahydroisoquinoline core and a sulfonyl group linked to a methoxynaphthalene moiety. This unique structure potentially enhances its biological activity due to the presence of multiple pharmacophores. Recent studies have begun to explore its biological properties, indicating promising applications in medicinal chemistry.

Chemical Structure and Properties

The chemical formula of this compound is C16H17NO3SC_{16}H_{17}NO_3S, with a molecular weight of approximately 307.37 g/mol. The compound's structure combines various functional groups that may influence its solubility and interaction with biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of related compounds for context:

Compound NameStructural FeaturesBiological Activity
This compoundTetrahydroisoquinoline core + sulfonyl + methoxyAnticancer, anti-inflammatory
1,2,3,4-TetrahydroisoquinolineTetrahydroisoquinoline core onlyNeuroprotective
4-Methoxynaphthalene SulfonamideNaphthalene + sulfonamideVaries
5-Arylpyrimidin-2-aminesPyrimidine + aryl groupsAnticancer

This comparison highlights the unique combination of features in this compound that may confer distinct biological activities not present in simpler analogs.

Understanding the mechanisms through which this compound exerts its biological effects is crucial. Interaction studies using techniques such as molecular docking and binding affinity assays can elucidate how this compound interacts with specific biological targets. Such studies are essential for determining its therapeutic potential and guiding further modifications to enhance efficacy.

Case Studies and Research Findings

Recent investigations have focused on synthesizing novel tetrahydroisoquinoline derivatives and assessing their biological properties. For example:

  • Antitumor Activity : A study evaluated the cytotoxic effects of various tetrahydroisoquinoline derivatives against cancer cell lines. Results indicated that certain modifications could enhance anticancer activity significantly .
  • Anti-inflammatory Effects : Another study assessed the anti-inflammatory potential of tetrahydroisoquinolines by measuring their ability to inhibit COX enzymes in vitro. Compounds exhibiting high selectivity for COX-2 were noted for their reduced gastrointestinal toxicity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-((4-Methoxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline?

  • The synthesis typically involves multi-step routes , including:

  • Cyclization of precursors like methoxy-substituted benzaldehydes with sulfonamide derivatives under reflux conditions .
  • Sulfonylation of tetrahydroisoquinoline intermediates using 4-methoxynaphthalene-1-sulfonyl chloride in dichloromethane with a base (e.g., triethylamine) .
  • Protecting group strategies (e.g., tert-butoxycarbonyl) to stabilize reactive amines during synthesis .
    • Key steps require optimization of reaction time (6-24 hours), temperature (0–100°C), and solvent polarity (DMF, DCM, or ethanol) .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituent positions and confirms regioselectivity in sulfonylation .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity (>95%) .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity and resolves diastereomers .

Q. How is the compound's initial biological activity evaluated in academic settings?

  • In vitro assays :

  • Enzyme inhibition : Testing against targets like catechol-O-methyltransferase (COMT) or dopamine D3 receptors via radioligand binding assays (IC50/Ki measurements) .
  • Cell-based assays : Cytotoxicity screening in cancer cell lines (e.g., MTT assay) .
    • Physicochemical profiling : Log P (octanol-water partition) and solubility in PBS/DMSO guide bioavailability studies .

Q. What structural features dictate its pharmacological profile?

  • Sulfonyl group : Enhances binding to enzyme active sites (e.g., COMT) via hydrogen bonding .
  • 4-Methoxynaphthalene moiety : Increases lipophilicity, improving blood-brain barrier penetration for neurological targets .
  • Tetrahydroisoquinoline core : Mimics endogenous neurotransmitters, enabling receptor modulation (e.g., NMDA or dopamine receptors) .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

  • Palladium-catalyzed asymmetric cycloadditions : Use chiral ligands (e.g., BINAP) to induce enantioselectivity (>90% ee) in tetrahydroisoquinoline formation .
  • Chiral resolution : Employ chiral stationary phases in HPLC or enzymatic kinetic resolution .

Q. What strategies resolve conflicting data in enzyme inhibition studies (e.g., COMT vs. D3 receptor selectivity)?

  • Kinetic analysis : Compare substrate Km and inhibitor Ki values to distinguish competitive vs. non-competitive mechanisms .
  • Molecular docking : Map binding interactions using X-ray crystallography data (e.g., PDB IDs for COMT or D3 receptors) .
  • Mutagenesis studies : Identify critical residues (e.g., D3 receptor Glu90) via alanine scanning .

Q. How are reaction yields optimized for large-scale sulfonylation steps?

  • Solvent optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions .
  • Catalyst screening : Use KI/K2CO3 to accelerate sulfonylation kinetics .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 150°C for 5 minutes) .

Q. What computational approaches predict off-target interactions or metabolic stability?

  • Molecular dynamics (MD) simulations : Model compound-receptor complexes over 100 ns to assess binding stability .
  • ADMET prediction tools : Use SwissADME or ADMETlab to forecast CYP450 metabolism and toxicity .

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